3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features fluorophenyl and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium thiolate to form 2-fluorobenzyl thiol. This intermediate is then reacted with 3-methylphenylhydrazine and triethyl orthoformate to form the triazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
3-[(2-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a triazole ring and exhibits similar biological activities.
3-Fluorophenylboronic acid: While structurally different, this compound shares the fluorophenyl group and is used in similar chemical reactions. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15FN4S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4S/c1-11-5-4-7-12(9-11)15-19-20-16(21(15)18)22-10-13-6-2-3-8-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
VZJVIKDCTILLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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